molecular formula C6Cl5NO2 B13416618 Pentachloronitrobenzene-13C6

Pentachloronitrobenzene-13C6

Cat. No.: B13416618
M. Wt: 301.3 g/mol
InChI Key: LKPLKUMXSAEKID-IDEBNGHGSA-N
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Description

Pentachloronitrobenzene-13C6 is a stable isotope-labeled compound, specifically a derivative of pentachloronitrobenzene where all six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentachloronitrobenzene-13C6 can be synthesized through the chlorination of nitrobenzene-13C6. The process involves the use of chlorosulfuric acid and iodine as a catalyst at temperatures ranging from 60 to 70°C . Another method involves the nitration of chlorinated benzenes using mixed nitration acids (a mixture of nitric and sulfuric acids) at temperatures between 100 to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize the formation of hazardous by-products such as hexachlorobenzene .

Chemical Reactions Analysis

Types of Reactions

Pentachloronitrobenzene-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas or other reducing agents.

    Hydrolysis: Water, often under acidic or basic conditions.

    Substitution: Ethanol and potassium hydroxide.

Major Products

    Reduction: Pentachloroaniline-13C6.

    Hydrolysis: Pentachlorophenol-13C6.

    Substitution: Pentachlorophenetole-13C6.

Mechanism of Action

The primary mechanism of action of pentachloronitrobenzene-13C6 involves its interference with cellular processes. It inhibits cell mitosis and spore formation in fungi, making it an effective fungicide . The compound targets specific molecular pathways involved in cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentachloronitrobenzene-13C6 is unique due to its stable isotope labeling, which allows for precise tracing and analytical studies. This isotopic signature makes it particularly valuable in research applications where distinguishing between similar compounds is crucial .

Properties

Molecular Formula

C6Cl5NO2

Molecular Weight

301.3 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

LKPLKUMXSAEKID-IDEBNGHGSA-N

Isomeric SMILES

[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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